molecular formula C18H17NO2 B14401428 1-(2,2-Diphenylethyl)pyrrolidine-2,5-dione CAS No. 87519-56-0

1-(2,2-Diphenylethyl)pyrrolidine-2,5-dione

Cat. No.: B14401428
CAS No.: 87519-56-0
M. Wt: 279.3 g/mol
InChI Key: BAODZPGEFZEALD-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethyl)pyrrolidine-2,5-dione is a chemical compound belonging to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,2-diphenylethyl group and two keto groups at positions 2 and 5. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2,2-Diphenylethyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the condensation of succinic anhydride with a primary amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically involve the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2,2-Diphenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-(2,2-Diphenylethyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Diphenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(2,2-Diphenylethyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

87519-56-0

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

1-(2,2-diphenylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H17NO2/c20-17-11-12-18(21)19(17)13-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2

InChI Key

BAODZPGEFZEALD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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